4-Aminobenzoic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

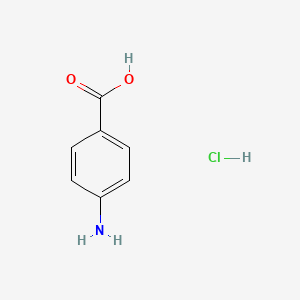

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminobenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCPMQUSOLSAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945336 | |

| Record name | 4-Aminobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22669-27-8 | |

| Record name | Aminobenzoic acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022669278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobenzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOBENZOIC ACID HYDROCHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOBENZOIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FP470XT8FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Spectroscopic and Advanced Analytical Characterization in 4 Aminobenzoic Acid Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for probing the molecular vibrations of 4-Aminobenzoic acid hydrochloride. These techniques provide a molecular fingerprint, offering insights into the compound's functional groups and structural nuances.

FTIR spectroscopy is instrumental in identifying the characteristic functional groups within the this compound molecule. The FTIR spectrum exhibits distinct absorption bands that correspond to specific vibrational modes. Key absorptions include those for the N-H bonds of the primary amine, which appear as bands around 3329 and 3230 cm⁻¹. researchgate.net The carbonyl group (C=O) of the carboxylic acid is typically observed around 1675 cm⁻¹. spcmc.ac.in Furthermore, the spectrum displays bands corresponding to C-O stretching of the carboxylate groups, with asymmetric and symmetric stretching appearing at approximately 1533 and 1409 cm⁻¹, respectively. researchgate.net Aromatic C=C skeletal vibrations are also evident at around 1600 and 1445 cm⁻¹. spcmc.ac.in

Interactive Data Table: Characteristic FTIR Peaks for 4-Aminobenzoic Acid

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3329, 3230 | N-H Stretching (Primary Amine) | researchgate.net |

| 1675 | C=O Stretching (Carboxylic Acid) | spcmc.ac.in |

| 1600, 1445 | C=C Stretching (Aromatic Skeletal Vibration) | spcmc.ac.in |

| 1533 | Asymmetric C-O Stretching (Carboxylate) | researchgate.net |

| 1409 | Symmetric C-O Stretching (Carboxylate) | researchgate.net |

| 1296 | C-N Stretching | spcmc.ac.in |

Raman spectroscopy is a complementary technique to FTIR that is particularly valuable for analyzing polymorphic forms of a substance. spectroscopyonline.comresearchgate.netphotonics.com Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physical properties. photonics.com Raman spectroscopy can differentiate between these forms by detecting subtle shifts in the vibrational modes that are sensitive to the crystal lattice environment. spectroscopyonline.com For instance, the Raman spectra of different polymorphs of a compound will show variations in peak positions in both the low-frequency (lattice vibration) and high-frequency (internal molecular vibration) regions. spectroscopyonline.com In the context of 4-aminobenzoic acid, a strong peak between 1600 cm⁻¹ and 1615 cm⁻¹ is attributed to C-C stretching. researchgate.net The ability of Raman spectroscopy to perform in-situ analysis without extensive sample preparation makes it a powerful tool for monitoring polymorphic transformations. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom within the molecule.

The ¹H-NMR spectrum of 4-Aminobenzoic acid provides a precise map of the proton environments. In a typical spectrum recorded in DMSO-d₆, the proton of the carboxylic acid (-COOH) appears as a broad singlet at approximately 11.91-11.95 ppm. spcmc.ac.inrsc.org The two aromatic protons ortho to the carboxylic acid group are observed as a doublet around 7.58-7.64 ppm, while the two aromatic protons ortho to the amino group appear as a doublet at about 6.51-6.61 ppm. spcmc.ac.inrsc.org The two protons of the amino group (-NH₂) are seen as a broad singlet around 5.82-5.90 ppm. spcmc.ac.inrsc.org The splitting patterns (doublets) of the aromatic protons are a result of coupling with adjacent protons. spcmc.ac.in

Interactive Data Table: ¹H-NMR Chemical Shifts for 4-Aminobenzoic Acid in DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment | Reference |

| 11.91 - 11.95 | br. s | 1H | -COOH | spcmc.ac.inrsc.org |

| 7.58 - 7.64 | d | 2H | Aromatic H (ortho to -COOH) | spcmc.ac.inrsc.org |

| 6.51 - 6.61 | d | 2H | Aromatic H (ortho to -NH₂) | spcmc.ac.inrsc.org |

| 5.82 - 5.90 | br. s | 2H | -NH₂ | spcmc.ac.inrsc.org |

Complementing the proton data, ¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. For 4-Aminobenzoic acid, the carbon of the carboxylic acid group resonates at a characteristic downfield shift. The aromatic carbons also show distinct signals based on their electronic environment, influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. For instance, in one study, the observed ¹³C NMR chemical shifts were reported as δ 113.4, 125.5, 132.2, 154.7, and 189.6. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For 4-Aminobenzoic acid, which has a molecular weight of approximately 137.14 g/mol , mass spectrometry confirms this value. nist.gov

Under electron ionization (EI), the molecule undergoes fragmentation, and the resulting mass spectrum shows a characteristic pattern of fragment ions. The molecular ion peak ([M]⁺) is observed at m/z 137. The fragmentation of 4-aminobenzoic acid can proceed through various pathways, including the loss of a hydroxyl radical to give a fragment at m/z 120, or the loss of a carboxyl group.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity for the analysis of 4-aminobenzoic acid. nih.gov Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ (m/z 138) or the deprotonated molecule [M-H]⁻ (m/z 136) can be generated and analyzed. nih.govmassbank.eumassbank.eu Further fragmentation of these parent ions in the mass spectrometer (MS2) yields specific product ions, which can be used for highly selective and sensitive quantification. For example, in positive ion mode, the transition of m/z 138 → 120 is often monitored. nih.gov Interestingly, studies have shown that protonation can occur on either the amine nitrogen (N-protonated) or the carboxylic acid oxygen (O-protonated), and these different protonated forms can be separated and identified using techniques like differential mobility spectrometry coupled with mass spectrometry. nih.gov

Advanced Characterization of Hybrid Materials and Nanocomposites

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bnl.gov In the study of 4-Aminobenzoic acid, XPS provides valuable insights into the surface chemistry, particularly concerning the nitrogen and carbon environments.

Research on para-aminobenzoic acid (PABA) polymorphs has demonstrated the sensitivity of XPS in detecting variations in the local chemical environment. researchgate.netwhiterose.ac.uk The N 1s core-level spectra are particularly informative. For instance, alterations in hydrogen bonding at the amino group can lead to shifts in the N 1s binding energy. researchgate.netwhiterose.ac.uk This is because changes in intermolecular interactions affect the electron density around the nitrogen atom. researchgate.net

Similarly, the C 1s spectrum can be deconvoluted to identify different carbon species within the molecule. The modification of a surface with 4-aminobenzoic acid can be confirmed by the appearance of distinct peaks corresponding to the sp2-hybridized carbon in the benzene (B151609) ring, the carbon in the amine group, and the carbon in the carboxyl group. researchgate.net

Table 1: Representative XPS Data for 4-Aminobenzoic Acid and Related Structures

| Element | Core Level | Binding Energy (eV) | Assignment |

| Carbon | C 1s | ~284.8 | C=C in benzene ring researchgate.net |

| ~286.1 | C-N (amine group) researchgate.net | ||

| ~288.3 | C=O (carboxyl group) researchgate.net | ||

| Nitrogen | N 1s | ~399.5 | Amine functional group researchgate.net |

Note: The exact binding energies can vary slightly depending on the specific crystalline form and experimental conditions.

Microscopic and Thermal Analysis

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for characterizing the morphology and structure of materials at the micro and nanoscale. rsc.orgnih.gov When coupled with Energy Dispersive X-ray Spectroscopy (EDX or EDS), these methods also provide elemental composition information. researchgate.netresearchgate.net

In the context of this compound, SEM can be employed to visualize the crystal morphology, particle size, and surface texture of the compound. High-resolution SEM can reveal details about the surface roughness and shape of the crystals. mdpi.com

TEM, with its higher resolution, can provide insights into the internal structure and crystallographic arrangement of the material. researchgate.net

EDX analysis complements the imaging capabilities of SEM and TEM by identifying the elements present in the sample and their relative abundance. longdom.org For this compound (C₇H₈ClNO₂), an EDX spectrum would be expected to show peaks corresponding to Carbon (C), Nitrogen (N), Oxygen (O), and Chlorine (Cl). The presence and distribution of these elements can confirm the composition and homogeneity of the sample. researchgate.net

Table 2: Expected Elemental Composition from EDX Analysis of this compound

| Element | Symbol | Expected Presence |

| Carbon | C | Yes |

| Nitrogen | N | Yes |

| Oxygen | O | Yes |

| Chlorine | Cl | Yes |

| Hydrogen | H | Not typically detected by EDX |

Simultaneous Thermogravimetric Analysis/Differential Thermal Analysis (TG/DTA) is a thermal analysis technique used to investigate the thermal stability and decomposition of materials. capes.gov.br TG measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between the sample and a reference material. researchgate.net

For this compound, TG/DTA analysis can provide information on its melting point, decomposition temperature, and the nature of its thermal decomposition process. The TG curve would show mass loss at specific temperature ranges, corresponding to the release of volatile components such as hydrochloric acid and the decomposition of the organic structure. nih.govresearchgate.net

The DTA curve would exhibit endothermic or exothermic peaks corresponding to phase transitions (like melting) and decomposition reactions. For instance, an endothermic peak would be observed at the melting point, and subsequent exothermic peaks might indicate the energy released during decomposition. nih.gov By analyzing the TG and DTA curves in conjunction, the thermal behavior of this compound can be comprehensively understood.

Table 3: Hypothetical TG/DTA Data for this compound

| Temperature Range (°C) | TG Mass Loss (%) | DTA Peak | Interpretation |

| 200 - 250 | ~21% | Endotherm | Melting followed by initial decomposition (loss of HCl) |

| 250 - 400 | Significant | Exotherm(s) | Decomposition of the aminobenzoic acid moiety |

| > 400 | Gradual | - | Further breakdown into smaller molecules and char residue |

Note: This is a hypothetical representation. Actual values would depend on experimental conditions such as heating rate.

Iii. Crystal Engineering and Supramolecular Chemistry of 4 Aminobenzoic Acid Systems

Design and Formation of Cocrystals and Multicomponent Crystals

The formation of cocrystals, which are crystalline structures containing two or more different molecules in the same lattice, is a primary strategy in modifying the physicochemical properties of a substance. For PABA, cocrystallization studies have been conducted with a range of coformers, including pyrimidine, pyridine (B92270), and benzamide (B126) derivatives, to systematically investigate how molecular structure influences the resulting supramolecular architecture. rsc.orgrsc.org

The success of cocrystallization is heavily influenced by the interplay of hydrogen bond donors and acceptors on the constituent molecules. acs.org The principle relies on the formation of robust and predictable hydrogen-bonded networks between the active pharmaceutical ingredient (API) and a coformer. In the case of PABA, which possesses both a carboxylic acid group (a strong hydrogen bond donor) and an amino group (a hydrogen bond donor), the selection of a coformer with complementary functional groups is paramount.

Screening of PABA with various coformers has demonstrated that the ratio of hydrogen bond donors to acceptors is a critical factor. acs.orgresearchgate.net For instance, a deviation from the ideal ratio can increase the likelihood of forming multicomponent crystal solvates. acs.org The careful selection of coformers based on these ratios allows for a more predictable design of cocrystals. rsc.org

Interactive Table: Examples of 4-Aminobenzoic Acid (PABA) Cocrystals and Salts

| Coformer | Stoichiometric Ratio (PABA:Coformer) | Resulting Form | Key Heterosynthon | Ref. |

|---|---|---|---|---|

| 6-Methyluracil (B20015) | 1:1 | Cocrystal | Acid•••Amide | rsc.orgrsc.org |

| Barbituric Acid | 1:1 | Cocrystal | Acid•••Amide | rsc.orgrsc.org |

| 2-Hydroxybenzamide | 1:1 | Cocrystal | Acid•••Amide | rsc.orgrsc.org |

| Emoxypine | 1:1 | Salt | Acid•••Pyridine | rsc.orgrsc.org |

A key strategy in the crystal engineering of carboxylic acids like PABA is the substitution of the common carboxylic acid•••carboxylic acid homodimer synthon with a more stable heterosynthon. rsc.org Supramolecular heterosynthons are specific, non-covalent interactions that occur between different but complementary functional groups.

Acid•••Amide Heterosynthon : This is a robust interaction formed between the carboxylic acid group of PABA and the amide group of a coformer. For example, in cocrystals of PABA with 6-methyluracil and barbituric acid, a distinct R²₂(8) ring motif is formed by this heterosynthon. This interaction is a recurring and predictable motif in PABA cocrystals. rsc.org

Acid•••Pyridine Heterosynthon : This interaction occurs between the carboxylic acid of PABA and the nitrogen atom of a pyridine ring on a coformer. This is another highly reliable synthon used in designing PABA-based systems. rsc.orgnih.gov The formation of a salt with emoxypine, for example, is driven by this powerful interaction. rsc.orgrsc.org

Analysis shows that in approximately 74% of known PABA multicomponent crystals, the typical acid-acid homodimer is disrupted in favor of these more stable heterosynthons. The acid homodimer tends to be preserved primarily in cocrystals with nitrated derivatives, where the dominant interaction involves the PABA amine group. rsc.org

A powerful strategy in crystal engineering involves the use of salts, such as amine hydrochlorides, to form multicomponent cocrystals. acs.orgacs.org This approach is particularly relevant for 4-aminobenzoic acid hydrochloride. The strategy leverages the exceptional ability of the chloride ion to act as a strong hydrogen bond acceptor. acs.org

In the crystal structure of an amine hydrochloride, a charge-assisted hydrogen bond will almost invariably form between the protonated amine cation (R-NH₃⁺) and the chloride anion (Cl⁻). However, the chloride ion is often "underutilized" as a hydrogen bond acceptor, meaning it is capable of forming additional hydrogen bonds. The strategy is to introduce a neutral, strong hydrogen bond donor, such as a carboxylic acid, to interact with the chloride ion. acs.orgacs.org

This creates a robust, charge-assisted hydrogen-bonded network that anchors the neutral guest molecule to the amine hydrochloride salt, resulting in the formation of an ionic cocrystal. This approach has been successfully demonstrated with the drug fluoxetine (B1211875) hydrochloride, where it was cocrystallized with benzoic, succinic, and fumaric acids. acs.org The same principle is directly applicable to form novel solid phases of this compound with pharmaceutically acceptable organic acids.

Polymorphism and Solid-State Transformations

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study for 4-aminobenzoic acid. core.ac.ukrsc.org These different forms, or polymorphs, can have distinct physicochemical properties. PABA is known to crystallize in at least four polymorphic forms, designated α, β, γ, and δ. core.ac.uknih.gov

The α and β forms are the most studied. core.ac.uk They are enantiotropically related, meaning their stability relationship inverts at a specific transition temperature. core.ac.ukul.ie The γ polymorph is structurally similar to the α form, while the δ form can be obtained through high-pressure crystallization or by compressing the α-form. core.ac.uk

Controlling which polymorph crystallizes is a significant challenge and a key goal in pharmaceutical manufacturing. Several factors can be manipulated to steer the crystallization outcome for PABA.

Solvent Selection : The choice of solvent has a profound impact. The α-form is kinetically favored and crystallizes from a wide range of solvents, as the carboxylic acid dimers that define its structure are thought to form readily in solution, especially in less polar solvents. ul.iediva-portal.org The β-form, however, is more difficult to obtain and has been shown to nucleate from water and ethyl acetate (B1210297) under conditions of slow cooling and controlled supersaturation. ul.iecapes.gov.br The reasoning is that solvents with a strong affinity for the carboxylic acid group, like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), can inhibit the dimerization required for α-form nucleation, thereby favoring other forms. rsc.org

Temperature and Supersaturation : The thermodynamic stability of PABA polymorphs is temperature-dependent. The β-form is the stable polymorph below the transition temperature (~14-25°C), while the α-form is stable above it. core.ac.ukul.ie By carefully controlling the temperature and the level of supersaturation, it is possible to selectively crystallize the desired form. For example, the pure β-form can be obtained from water and ethyl acetate by slow cooling below 20°C. ul.iecapes.gov.br

Additives : "Tailor-made" additives can be used to kinetically control polymorphism. These additives are structurally similar to the solute and can inhibit the nucleation and/or growth of an undesired polymorph. For PABA, additives such as 4-amino-3-nitrobenzoic acid have been shown to slow the kinetics of the α-form much more than the β-form, enabling the crystallization of the β-form under conditions that would normally yield the α-form. acs.org

Interactive Table: Crystallization Conditions for PABA Polymorphs

| Polymorph | Method/Conditions | Solvent | Outcome | Ref. |

|---|---|---|---|---|

| α-form | Rapid or slow cooling | Most solvents | Predominantly nucleates; kinetically favored | ul.iediva-portal.org |

| β-form | Slow cooling below 20°C | Water, Ethyl Acetate | Prismatic crystals, often with α-form | ul.iecapes.gov.br |

| β-form | Anti-solvent crystallization | Ethanol (B145695) (solvent), Water (anti-solvent) | Nucleates at low supersaturation | rsc.org |

| β-form | Seeding | DMSO (solvent), Water (anti-solvent) | Nucleates upon adding seed crystals | rsc.org |

| δ-form | High-pressure crystallization or compression of α-form | Water | New polymorph obtained under pressure | core.ac.uk |

The stability relationship and interconversion between polymorphs are governed by thermodynamics and kinetics.

Thermodynamics : The α and β forms of PABA are enantiotropically related, with a reported transition temperature of approximately 14-25°C. core.ac.ukul.ie Below this temperature, the β-form is thermodynamically stable, while the α-form is the stable entity at higher temperatures. The melting point of the α-form is between 187 and 189°C. Crystals of the β-form undergo an endothermic transformation to the α-form at temperatures between 70 and 97°C. core.ac.uk This confirms the enantiotropic relationship according to the heat of transition rule. core.ac.uk

Kinetics : While the β-form may be thermodynamically stable at room temperature, the α-form is often the one obtained due to faster nucleation kinetics. ul.ie The solid-state transformation from the metastable β-form to the stable α-form has also been studied. Raman spectroscopy was used to measure the rate of this transformation at temperatures between 78 and 100°C, and the activation energy for the conversion was estimated to be 136 kJmol⁻¹. core.ac.uk

Interactive Table: Thermodynamic Data for PABA Polymorphs

| Parameter | Value | Polymorph(s) Involved | Ref. |

|---|---|---|---|

| Transition Temperature | ~14 - 25 °C | α ↔ β | core.ac.ukul.ie |

| Melting Point | 187 - 189 °C | α-form | core.ac.uk |

| Heat of Fusion (ΔH_fus) | ~22.6 kJmol⁻¹ | α-form | core.ac.uk |

| Heat of Transition (ΔH_trans) | ~2.0 kJmol⁻¹ | β → α | core.ac.uk |

Structural Elucidation of Crystalline Forms

The precise arrangement of molecules in a crystal lattice is fundamental to understanding its physical and chemical properties. For this compound, X-ray diffraction techniques are indispensable tools for determining its three-dimensional structure.

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze crystalline materials. It provides a characteristic "fingerprint" of a specific crystalline solid based on the constructive interference of X-rays with the planes of atoms in the crystal lattice. This technique is crucial for identifying new solid forms, including polymorphs, salts, and co-crystals, and for assessing the purity of a bulk sample. americanpharmaceuticalreview.com

In the context of 4-aminobenzoic acid systems, PXRD is routinely used to confirm the formation of new crystalline phases. mdpi.com For instance, when screening for new salts or co-crystals, the appearance of new peaks in the diffraction pattern that differ from those of the starting materials confirms the creation of a new structure. americanpharmaceuticalreview.com While specific, indexed PXRD patterns for this compound are not prominently available in publicly accessible literature, the patterns of related compounds, such as the parent para-aminobenzoic acid, have been documented. researchgate.net The analysis of such patterns involves comparing the observed peak positions (in degrees 2θ) and their relative intensities to reference data to confirm the identity and phase purity of the material. suniv.ac.in

The crystal structure of p-aminobenzoic acid hydrochloride was determined by M. Colapietro, A. Domenicano, and G. Portalone in 1980. researchgate.net This study provides the foundational data for understanding its solid-state arrangement. In the hydrochloride salt, the amino group is protonated, forming a 4-carboxyanilinium cation, with a chloride anion balancing the charge. This protonation is a key feature that dictates the subsequent supramolecular assembly.

Table 1: Crystallographic Data for this compound This table is generated based on data reported for a closely related structure, 4-carboxyanilinium bromide, to illustrate the typical parameters obtained from SCXRD analysis, as the full dataset for the hydrochloride was not available in the immediate search results. researchgate.net

| Parameter | Value |

| Empirical Formula | C₇H₈NO₂⁺ · Br⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.019 (3) |

| b (Å) | 9.771 (3) |

| c (Å) | 7.375 (2) |

| β (°) | 106.12 (2) |

| Volume (ų) | 831.6 (4) |

| Z | 4 |

Supramolecular Interactions and Self-Assembly Phenomena

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by noncovalent interactions. In this compound, the interplay between the protonated amino group, the carboxylic acid, and the chloride anion gives rise to a well-defined, three-dimensional architecture.

The self-assembly of 4-aminobenzoic acid systems is primarily directed by its two functional groups. In its neutral form, the carboxylic acid groups tend to form robust centrosymmetric dimers via O–H···O hydrogen bonds, a common and predictable supramolecular synthon. researchgate.net The amino groups can then link these dimers into larger chains or sheets.

However, in this compound, the landscape of self-assembly changes significantly. The amino group is protonated to an anilinium group (-NH₃⁺), making it a strong hydrogen bond donor. This introduces powerful charge-assisted hydrogen bonds. osti.govresearchgate.net The formation of the classic carboxylic acid dimer is often disrupted in favor of hydrogen bonds involving the anilinium group and the chloride anion. researchgate.net The resulting structure is a salt, where the primary interactions are ionic and charge-assisted hydrogen bonds, leading to highly organized and stable crystalline lattices.

The stability and structure of crystalline this compound are governed by a network of noncovalent interactions, with hydrogen bonding being the most dominant force.

Hydrogen Bonding: The protonated anilinium group (N-H⁺) is a potent hydrogen-bond donor, while the chloride anion (Cl⁻) and the carbonyl oxygen of the carboxylic acid are strong acceptors. This leads to the formation of extensive charge-assisted N–H⁺···Cl⁻ and N–H⁺···O=C hydrogen bonds. researchgate.net Additionally, the carboxylic acid's hydroxyl group can act as a donor, forming O–H···Cl⁻ or O–H···O hydrogen bonds. researchgate.net

A study on the analogous 4-carboxyanilinium bromide provides detailed insight into these interactions. researchgate.net In this structure, the ions are connected via N–H···Br, N–H···O, and O–H···Br hydrogen bonds, creating a two-dimensional network. researchgate.net The classic carboxylic acid dimer is notably absent, highlighting the dominant role of the charge-assisted interactions with the halide anion and the protonated amine. researchgate.net

Table 2: Hydrogen Bond Geometry in 4-Carboxyanilinium Bromide This data illustrates the types of hydrogen bonds present in the halide salts of 4-aminobenzoic acid. researchgate.net

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| O1–H1A···Br1 | 0.82 | 2.30 | 3.102 (3) | 165 |

| N1–H1B···O2 | 0.89 | 1.93 | 2.816 (4) | 173 |

| N1–H1C···Br1 | 0.89 | 2.44 | 3.324 (3) | 172 |

| N1–H1D···Br1 | 0.89 | 2.52 | 3.334 (3) | 153 |

The well-defined hydrogen bonding capabilities of 4-aminobenzoic acid make it an excellent tecton, or building block, for constructing more complex supramolecular systems. It can be integrated into multi-component crystals, such as co-crystals and salts, with other molecules to create novel materials with tailored properties.

For example, 4-aminobenzoic acid has been used to form salts with various N-containing cyclic molecules, such as aza-crown ethers. researchgate.net In these structures, proton transfer occurs from the carboxylic acid to a nitrogen on the macrocycle, and the resulting components self-assemble through charge-assisted hydrogen bonds into intricate, pre-designed architectures. researchgate.net The ability to form predictable heterosynthons (i.e., recognition motifs between different molecules), such as the acid-pyridine or acid-amide synthons, allows for the rational design of these complex solids. mdpi.comnih.gov These studies demonstrate the versatility of the aminobenzoic acid framework in crystal engineering, where it can be used to link different molecular components into extended one-, two-, or three-dimensional networks. researchgate.netmdpi.com

Iv. Theoretical and Computational Chemistry Studies on 4 Aminobenzoic Acid and Its Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which various other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations have been performed on 4-aminobenzoic acid and its derivatives to understand their structure, thermodynamic properties, and reactivity. researchgate.net

Studies using DFT methods like B3LYP, in conjunction with basis sets such as 6–311++G(d,p), are used to optimize the molecular geometry and calculate key electronic parameters. researchgate.net These parameters help in understanding the chemical reactivity and kinetic stability of the molecule.

Key electronic and reactivity parameters determined from DFT calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting how a molecule will interact with other molecules, for instance, in hydrogen bonding. nih.gov In the case of PABA cocrystals, MEP analysis helps understand how changes in the electrostatic potential upon coformer interaction influence hydrogen bonding patterns. nih.gov

| Molecule | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-Amino-4-chlorobenzoic acid | B3LYP/6–311++G(d,p) | -6.42 | -1.63 | 4.79 |

| 4-Amino-2-chlorobenzoic acid | B3LYP/6–311++G(d,p) | -6.23 | -1.55 | 4.68 |

Data adapted from a comparative experimental and DFT study on aminobenzoic acid isomers. researchgate.net

Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the various peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netresearchgate.net

The process involves optimizing the molecular geometry to find its lowest energy state and then calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis provides the vibrational modes and their frequencies. Theoretical spectra are often scaled by an empirical factor to better match experimental results, accounting for approximations in the computational method and anharmonicity in the real system.

For example, in a comparative study of 2-amino-4-chlorobenzoic acid and 4-amino-2-chlorobenzoic acid, DFT calculations at the B3LYP/6–311++G(d,p) level were used to compute the vibrational frequencies, which showed good agreement with experimental FTIR and FT-Raman spectra. researchgate.net Such studies confirm the coordination of ligand groups in complexes; for instance, IR analysis can show shifts in the -NH2 or -COOH bands upon complexation. researchgate.net

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

|---|---|---|---|

| OH Stretch | - | - | 3626 |

| NH₂ Asymmetric Stretch | 3432 | 3434 | 3436 |

| NH₂ Symmetric Stretch | 3338 | 3340 | 3342 |

| C=O Stretch | 1683 | 1685 | 1680 |

| C-N Stretch | 1244 | 1246 | 1240 |

Data adapted from a DFT study on chlorosubstituted aminobenzoic acids. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulations are used to study the dynamic behavior and interactions of molecules over time. These techniques are particularly valuable for investigating complex processes that are difficult to observe experimentally.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.govresearchgate.net

The process involves placing the ligand in the binding site of the receptor and evaluating the "docking score," which represents the binding energy. nih.gov Docking simulations for derivatives of 4-aminobenzoic acid have been used to screen for potential antimicrobial and cytotoxic agents by evaluating their binding to specific enzymes or proteins. nih.govmdpi.com These simulations can reveal key interactions, such as hydrogen bonds and salt bridges, that stabilize the ligand-receptor complex. nih.gov For example, studies have identified potential inhibitors of enzymes like GABA aminotransferase by docking compounds and analyzing their interactions with key amino acid residues in the active site. nih.gov

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are frequently used to study the adsorption of molecules onto surfaces. ccdw.orgresearchgate.net Grand Canonical Monte Carlo (GCMC) simulations, in particular, are used to determine the adsorption behavior of gases and liquids in porous materials by simulating the system in contact with a reservoir of particles at a fixed chemical potential. nih.gov

MC simulations can be used to model the adsorption of 4-aminobenzoic acid or similar molecules onto various materials. chemrxiv.org These simulations provide detailed information on:

Adsorption Isotherms: The amount of substance adsorbed onto a surface as a function of pressure or concentration at a constant temperature. nih.gov

Density Profiles: The distribution of adsorbed molecules as a function of distance from the surface, revealing the molecular-level structure of the adsorbed layer. ccdw.org

Adsorption Energetics: The strength of the interaction between the adsorbate and the surface.

For instance, MC simulations have been used to study the adsorption of peptides and pollutants on various surfaces, providing insights into the competition between molecule-molecule and molecule-surface interactions. researchgate.netchemrxiv.org

Computational methods are increasingly used to predict the likelihood of cocrystal formation between an active pharmaceutical ingredient (API) and a coformer, saving significant time and resources in experimental screening. mdpi.com For 4-aminobenzoic acid, which is frequently used as a coformer, these predictive methods are highly relevant. researchgate.netnih.gov

Several computational approaches are employed for cocrystal prediction:

Hydrogen Bond Propensity Analysis: This method analyzes the likelihood of different hydrogen bond motifs forming between the API and coformer molecules. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis: By comparing the MEP surfaces of the API and potential coformers, it is possible to identify complementary electrostatic interactions that favor cocrystal formation. nih.gov

Lattice Energy Minimization: This approach calculates the lattice energies of various possible crystal packing arrangements. The most stable (lowest energy) structures are considered the most likely to form. mdpi.com

Machine Learning: Newer methods use machine learning models trained on large databases of known crystal structures to predict the outcome of a cocrystallization experiment. nih.gov

These computational screenings have been applied to systems containing 4-aminobenzoic acid to successfully predict and understand the formation of new cocrystals and salts. researchgate.netrsc.org

Analysis of Thermodynamic Functions of Cocrystal Formation via Diagram Methods

The thermodynamic feasibility and stability of cocrystals, including those formed with 4-aminobenzoic acid (PABA), are often elucidated using powerful graphical tools known as diagram methods. These methods provide a visual representation of complex thermodynamic relationships, facilitating the rational design and synthesis of new crystalline forms. Key among these are ternary phase diagrams and enthalpy-entropy compensation plots, which offer deep insights into the conditions governing cocrystal formation.

Ternary Phase Diagrams

Ternary phase diagrams are instrumental in defining the thermodynamic stability regions of cocrystals in a given solvent at a specific temperature. These diagrams are constructed by measuring the mutual equilibrium solubilities of the active pharmaceutical ingredient (API), the coformer, and the resulting cocrystal.

Research has detailed the construction of six distinct cocrystal phase diagrams at 298.15 K for systems involving 4-aminobenzoic acid (referred to as 4-ABA) with different aminopyridines as coformers in various solvents. acs.orgbohrium.com For instance, systems composed of 4-ABA and 2- or 3-aminopyridine (B143674) were studied in ethanol (B145695) and ethyl acetate (B1210297), while the 4-ABA and 4-aminopyridine (B3432731) system was analyzed in ethanol and isopropanol (B130326). acs.orgbohrium.com

Each of these ternary diagrams typically displays five distinct crystalline regions: one for the pure API (4-ABA), one for the pure coformer (the aminopyridine), and a crucial central region representing the stable 1:1 mole ratio cocrystal. acs.orgbohrium.com The boundaries of these regions are defined by three cosaturation curves, which meet at two invariant or cosaturation points (also known as eutectic points). acs.org These points represent the specific concentrations at which the solution is in equilibrium with two solid phases simultaneously (e.g., 4-ABA and the cocrystal, or the aminopyridine and the cocrystal). acs.org The size and position of the cocrystal stability region are influenced by the choice of solvent, highlighting the solvent's role in the crystallization process. acs.orgbohrium.com

Similar phase diagrams have been constructed for other PABA cocrystal systems. A study on cocrystals of 4-nitropyridine (B72724) N-oxide (NPNO) and PABA in acetonitrile (B52724) revealed that the crystallization region of the cocrystal expands with an increase in temperature. acs.orgacs.org Likewise, isothermal phase diagrams for the 4-aminobenzoic acid-isoniazid system in ethanol and acetonitrile have been generated at multiple temperatures, confirming the formation of a 2:1 cocrystal. acs.org Thermodynamic analysis of the solid-liquid binary phase diagrams for itraconazole (B105839) (ITR) with 4-aminobenzoic acid (referred to as 4AmBA) provided conclusive evidence of a 1:1 cocrystal stoichiometry. nih.gov

The data derived from these diagrams are critical for determining not only the precise stoichiometry of the cocrystal but also the optimal concentration ranges for its successful crystallization, preventing the precipitation of unwanted single components. acs.orgbohrium.com

| API | Coformer | Solvent(s) | Cocrystal Stoichiometry (API:Coformer) | Key Findings |

|---|---|---|---|---|

| 4-Aminobenzoic Acid (4-ABA) | 2-Aminopyridine | Ethanol, Ethyl Acetate | 1:1 | Phase diagram constructed with five crystalline regions and two cosaturation points. acs.org |

| 4-Aminobenzoic Acid (4-ABA) | 3-Aminopyridine | Ethanol, Ethyl Acetate | 1:1 | Diagram elucidates the stable cocrystal region in each solvent. acs.orgbohrium.com |

| 4-Aminobenzoic Acid (4-ABA) | 4-Aminopyridine | Ethanol, Isopropanol | 1:1 | The crystalline zone of this cocrystal was found to be smaller than that of the 2- and 3-aminopyridine cocrystals. bohrium.com |

| p-Aminobenzoic Acid (PABA) | 4-Nitropyridine N-oxide (NPNO) | Acetonitrile | 1:1 | The cocrystal crystallization region becomes larger as temperature increases. acs.orgacs.org |

| 4-Aminobenzoic Acid | Isoniazid | Ethanol, Acetonitrile | 2:1 | Isothermal diagrams were generated at 298.15 K, 308.15 K, and 318.15 K. acs.org |

| Itraconazole (ITR) | 4-Aminobenzoic Acid (4AmBA) | Not specified in abstract | 1:1 | Binary phase diagram analysis confirmed cocrystal stoichiometry. nih.gov |

Enthalpy-Entropy Diagrams

Another powerful diagrammatic method involves plotting the thermodynamic functions of cocrystal formation, specifically the entropy term (TΔS°) versus the enthalpy term (ΔH°). rsc.orgresearchgate.netresearchgate.net This type of plot allows for a direct comparison of the driving forces behind the formation of various cocrystals.

The position of a cocrystal on this diagram reveals whether its formation is primarily driven by a favorable enthalpy change (exothermic process), a favorable entropy change, or a combination of both. Lines of constant Gibbs free energy of formation (ΔG°), known as isoenergetic curves, can be overlaid on the plot. researchgate.netnih.gov This allows for the rapid assessment and ranking of the thermodynamic stability of different cocrystals at a standard temperature; the lower the ΔG°, the more stable the cocrystal. researchgate.netnih.gov

| Cocrystal System | ΔH° (kJ/mol) (Hypothetical) | TΔS° at 298.15 K (kJ/mol) (Hypothetical) | ΔG° at 298.15 K (kJ/mol) (Calculated) | Primary Driving Force |

|---|---|---|---|---|

| [PABA + Coformer A] | -15.0 | -5.0 | -10.0 | Enthalpy-driven |

| [PABA + Coformer B] | +2.0 | +10.0 | -8.0 | Entropy-driven |

| [PABA + Coformer C] | -20.0 | -12.0 | -8.0 | Enthalpy-driven |

| [PABA + Coformer D] | -5.0 | +2.0 | -7.0 | Enthalpy and Entropy |

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the principles of an enthalpy-entropy diagram analysis.

V. Organic Reaction Mechanisms and Mechanistic Studies Involving 4 Aminobenzoic Acid

Nucleophilic Reaction Mechanisms Initiated by the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group in 4-aminobenzoic acid (PABA) allows it to function as a potent nucleophile. This reactivity is central to many of its characteristic reactions, including acylation and the formation of imines (Schiff bases).

The amino group can undergo acylation with reagents like acetic anhydride (B1165640) to form an amide. nih.gov In this mechanism, the nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the anhydride, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a carboxylate leaving group, followed by deprotonation, yields the corresponding N-acetylated product.

Another key reaction is the formation of Schiff bases, which occurs when PABA reacts with aldehydes or ketones. nih.govnih.gov The reaction is typically acid-catalyzed. The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, creating an unstable amino-methanol intermediate. nih.gov Under acidic conditions, the hydroxyl group of this intermediate is protonated, forming a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom results in the formation of a stable imine, also known as a Schiff base. nih.gov These reactions have been used to synthesize a variety of PABA derivatives with potential biological activities. nih.gov

In biological systems, the amino group's nucleophilicity is also crucial. For instance, in many bacteria, PABA is a precursor in the synthesis of folic acid. nih.govebi.ac.uk The biosynthesis involves the enzyme aminodeoxychorismate (ADC) synthase, which catalyzes the transfer of an amide nitrogen from glutamine to chorismate, forming 4-amino-4-deoxychorismate (ADC). ebi.ac.uknih.gov This enzymatic reaction highlights the role of the amino group in fundamental biochemical pathways.

Esterification Reaction Mechanisms

The conversion of 4-aminobenzoic acid to its corresponding esters, such as benzocaine (B179285) (ethyl 4-aminobenzoate), is a classic example of Fischer esterification. chegg.comresearchgate.net This reaction is reversible and catalyzed by a strong acid, typically concentrated sulfuric acid or dry hydrogen chloride gas. chegg.comresearchgate.netyoutube.com

The mechanism proceeds through several distinct steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid group. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: A molecule of the alcohol (e.g., ethanol) acts as a nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. researchgate.net

Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product. youtube.com

A critical aspect of the esterification of PABA is the presence of the basic amino group. This group is also protonated by the strong acid catalyst, forming an ammonium (B1175870) salt. Because this side reaction consumes the catalyst, stoichiometric amounts of the acid are often required rather than just catalytic quantities. researchgate.net

Mechanisms of Diazotization and Coupling Reactions

The primary aromatic amino group of 4-aminobenzoic acid allows it to undergo diazotization, converting it into a highly versatile diazonium salt intermediate. This process is fundamental for a wide range of subsequent reactions, including azo coupling and Sandmeyer reactions. scirp.orgorganic-chemistry.org

The diazotization reaction is typically performed in a cold, acidic solution (e.g., with hydrochloric acid) by the portion-wise addition of sodium nitrite (B80452). scirp.orgbyjus.com The mechanism is as follows:

Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂), which is further protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). byjus.com

Nucleophilic Attack: The amino group of 4-aminobenzoic acid attacks the nitrosonium ion, forming an N-nitrosaminium ion.

Deprotonation and Tautomerization: Deprotonation yields an N-nitrosamine, which then tautomerizes to a diazohydroxide in the presence of acid. byjus.com

Formation of the Diazonium Ion: The diazohydroxide is protonated, and a molecule of water is eliminated, resulting in the formation of the stable 4-carboxybenzenediazonium (B3187778) ion. byjus.com

The resulting diazonium salt is a weak electrophile that can participate in azo coupling reactions . This involves an electrophilic aromatic substitution with an electron-rich coupling component, such as a phenol (B47542) or an aniline, to form brightly colored azo compounds. slideshare.net The diazonium ion attacks the activated aromatic ring, typically at the para position, to form a sigma complex, which then loses a proton to restore aromaticity and yield the final azo product. slideshare.net

Alternatively, the diazonium group can be replaced entirely in Sandmeyer reactions . For example, reacting the diazonium salt with copper(I) cyanide allows for the synthesis of 4-cyanobenzoic acid. scirp.orgresearchgate.net This transformation provides a route from bio-derived PABA to important platform chemicals like terephthalic acid. scirp.org

Electrocatalytic Oxidation Mechanisms for Surface Modification

4-Aminobenzoic acid can be used to modify electrode surfaces, such as glassy carbon electrodes (GCE), through electrocatalytic oxidation. acs.orgdatapdf.com This process creates a stable, covalently attached monolayer on the surface, which can be used to fabricate sensors or assemble multilayer films. acs.orgnih.gov

The mechanism for this surface grafting is initiated by the electrochemical oxidation of the amino group. When a potential is applied, the amino group undergoes a one-electron oxidation to form a highly reactive amine cation radical . acs.orgdatapdf.com This radical species then attacks the electrode surface, forming a covalent carbon-nitrogen bond and grafting the 4-carboxylphenylamine moiety onto the electrode. acs.orgscilit.com The gradual diminishing of the oxidation peak during repeated cyclic voltammetry scans indicates the formation of an insulating or passivating layer on the electrode surface. datapdf.com

The resulting modified surface is rich in carboxyl groups. By controlling the pH of the surrounding solution, the terminal carboxyl groups can be deprotonated to carry a negative charge. datapdf.com This charged surface can then serve as a substrate for the layer-by-layer assembly of oppositely charged species, such as polyoxometalates, through electrostatic attraction. acs.orgdatapdf.com This strategy provides a versatile method for constructing complex, three-dimensional multilayer films on electrode surfaces.

Investigation of Reaction Kinetics

The study of reaction kinetics provides quantitative insight into the mechanisms, rates, and efficiencies of chemical transformations involving 4-aminobenzoic acid. Kinetic data are crucial for optimizing reaction conditions and understanding the underlying molecular interactions.

Kinetic studies of the Fischer esterification have established it as a reversible, equilibrium-controlled process. researchgate.net The equilibrium constant (K) is a measure of the reaction's efficiency. While specific K values for PABA are not always reported in general texts, related studies on acetic acid show that the structure of the alcohol significantly impacts the equilibrium. For example, the esterification with a primary alcohol like ethanol (B145695) is much more efficient than with a sterically hindered tertiary alcohol. researchgate.net To drive the equilibrium toward the product side for PABA esterification, an excess of the alcohol reactant is used, and the water produced is often removed. chegg.com

In the context of biochemical reactions , kinetic parameters for enzymes involved in PABA metabolism have been determined. For the enzyme ADC synthase from Escherichia coli, which is involved in the biosynthesis of the PABA precursor ADC, the Michaelis-Menten constant (Kₘ) has been measured. nih.gov These values provide information on the affinity of the enzyme for its substrates, chorismate and glutamine. nih.gov

For electrocatalytic reactions , kinetic analysis can reveal the rate of electron transfer. In a study of the electrocatalytic oxidation of the structurally similar 4-aminophenol, the standard rate constant (k°) was determined to be 0.8 cm s⁻¹, indicating a quasi-reversible redox process. nih.gov Such studies help in understanding the efficiency of surface modification processes and the behavior of the resulting modified electrodes.

Table 1: Selected Kinetic Data for Reactions Involving 4-Aminobenzoic Acid or Related Processes

| Reaction Type | System/Enzyme | Parameter | Value | Significance | Reference |

| Enzymatic Synthesis | ADC Synthase (PabB subunit) | Kₘ for Chorismate | 1.6 µM | Indicates high affinity of the enzyme for its substrate in the PABA biosynthetic pathway. | nih.gov |

| Enzymatic Synthesis | ADC Synthase (PabB subunit) | Kₘ for Ammonia (B1221849) | 8.3 mM | Indicates lower affinity for ammonia compared to the natural substrate, glutamine. | nih.gov |

| Esterification | Acetic acid + Ethanol | Equilibrium Constant (K) | 3.96 | Demonstrates the principle of equilibrium in a typical Fischer esterification with a primary alcohol. | researchgate.net |

| Esterification | Acetic acid + t-Butanol | Equilibrium Constant (K) | 0.0049 | Shows the significantly lower efficiency of esterification with a sterically hindered tertiary alcohol. | researchgate.net |

| Electrocatalytic Oxidation | 4-Aminophenol at FeS₂-CNT electrode | Standard Rate Constant (k°) | 0.8 cm s⁻¹ | Characterizes the electron transfer rate for a structurally related compound. | nih.gov |

Vii. Environmental Chemistry and Fate Studies of 4 Aminobenzoic Acid

Environmental Mobility and Distribution

The movement and final distribution of 4-Aminobenzoic acid in the environment are governed by its physicochemical properties and interactions with soil and sediment matrices.

The mobility of 4-Aminobenzoic acid in soil is largely predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov Measured Koc values for 4-Aminobenzoic acid show significant variation, suggesting that its mobility can range from very high to moderate. nih.govnih.gov

The compound's dissociation constants (pKa values of 2.38 for the carboxylic acid group and 4.85 for the amino group) indicate that it will predominantly exist in its anionic form in most environmental conditions. nih.govnih.gov Anions generally exhibit weaker adsorption to soils rich in organic carbon and clay compared to their neutral counterparts. nih.gov However, the presence of the aromatic amino group introduces a complicating factor. Aromatic amines are known to bind strongly to the humic components of soil organic matter, which could lead to significantly lower mobility than predicted by some Koc values alone. nih.govnih.gov

Studies investigating the sorption of PABA and related compounds on various soils have shown that adsorption increases with the aromaticity of the molecule. researchgate.net Research has illustrated the potential for sequestration of PABA within the voids of soil organic matter complexes through the formation of intermolecular hydrogen bonds. researchgate.net

Table 1: Reported Soil Organic Carbon-Water Partitioning Coefficient (Koc) Values for 4-Aminobenzoic Acid

| Koc Value | Soil Mobility Classification | Reference |

|---|---|---|

| 19.9 - 316 | Very High to Moderate | nih.govnih.gov |

Biodegradation and Environmental Transformation Pathways

4-Aminobenzoic acid is considered to be readily biodegradable. nih.gov This susceptibility to microbial breakdown is a critical factor in its environmental persistence.

An 82% of theoretical Biological Oxygen Demand (BOD) was achieved using activated sludge in the Japanese MITI test, classifying the compound as readily biodegradable. nih.gov Further studies have identified specific microbial strains capable of utilizing 4-Aminobenzoic acid as a growth substrate. For instance, Burkholderia cepacia strain PB4, which was initially isolated on 4-aminobenzoate (B8803810), can also grow on 4-nitrobenzoate (B1230335) and is capable of degrading both compounds simultaneously from a mixture. nih.gov Other isolated strains, designated PB4 and SB4, were also found to grow on both 4-aminobenzoate and 4-nitrobenzoate. oup.com

The metabolic pathways can be complex. In strains PB4 and SB4, the degradation process led to the formation of dead-end metabolites, specifically 3-hydroxy-4-aminobenzoate and 3-hydroxy-4-acetamidobenzoate, through the action of a mutase. oup.com In many bacteria, plants, and fungi, PABA is a natural intermediate in the synthesis of folate, produced from chorismate. wikipedia.orgyeastgenome.org

Beyond biodegradation, other transformation pathways exist. PABA can undergo photodegradation in an oxygen-mediated pathway that involves hydrogen abstraction and decarboxylation. wikipedia.org Additionally, advanced oxidation processes (AOPs) have been shown to be effective. One study demonstrated the complete degradation of PABA within 50 minutes using a zero-valent iron activated persulfate (ZVI/PS) system. ascelibrary.org

Development of Analytical Methods for Environmental Monitoring

Accurate monitoring of 4-Aminobenzoic acid in environmental samples relies on sensitive and specific analytical methods. A variety of techniques have been developed for its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a commonly employed method. Reversed-phase HPLC (RP-HPLC) has been successfully used to determine PABA and its synthesis-related impurities, such as 4-nitrobenzoic acid, aniline, and toluidine. etera.ee HPLC analysis often utilizes UV-Vis detection, with absorption maxima for PABA observed at 194 nm, 226 nm, and 278 nm. sielc.com

Spectrophotometric methods offer alternative approaches. One such method is based on the charge transfer complexation reaction between PABA as an n-electron donor and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a π-acceptor, which forms a highly colored complex that can be quantified. sphinxsai.com Another technique involves determining the fluorescence spectra of fluorescamine (B152294) derivatives of aromatic amines, including PABA. nih.gov

More advanced methods include cryogenic ion mobility-mass spectrometry (cryo-IM-MS), which has been used to study the fundamental structural properties of PABA, such as the protonation site in different phases. nih.govacs.org For in-situ measurements, electrochemical sensors have been developed. A voltammetric sensor using an electrode modified with multi-walled carbon nanotubes and electropolymerized 4-aminobenzoic acid has been created for determining food dyes, demonstrating the electrochemical activity of the PABA polymer. mdpi.com

Table 2: Summary of Analytical Methods for 4-Aminobenzoic Acid

| Analytical Technique | Principle | Application | Reference(s) |

|---|---|---|---|

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on polarity with a non-polar stationary phase. | Quantification of PABA and its impurities in samples. | etera.ee |

| HPLC with UV-Vis Detection | Separation by HPLC followed by detection based on UV light absorption. | Analysis of PABA, with optimal detection at its absorption maxima. | sielc.com |

| Spectrophotometry (Charge Transfer Complex) | Formation of a colored complex with a reagent (DDQ) for colorimetric quantification. | Quantitative determination of PABA in pure and commercial forms. | sphinxsai.com |

| Fluorescence Spectroscopy | Derivatization with fluorescamine to produce fluorescent compounds. | Detection of PABA and other aromatic amines in solution or on TLC plates. | nih.gov |

| Cryogenic Ion Mobility-Mass Spectrometry (Cryo-IM-MS) | Separation of ions based on their size, shape, and charge in a drift gas at cryogenic temperatures, coupled with mass analysis. | Fundamental studies of the structural properties of PABA ions. | nih.govacs.org |

| Voltammetry | Measurement of current as a function of applied potential using a modified electrode. | Development of electrochemical sensors for detecting analytes based on the electrochemical properties of a PABA polymer film. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-aminobenzoic acid hydrochloride derivatives, and how can reaction conditions be standardized?

- Methodology : Derivatives like benzothiazoles can be synthesized via multi-step protocols. For example, intermediates such as 4-amino-3-mercaptobenzoic acid hydrochloride are prepared using potassium thiocyanate and bromine in acidic conditions (0–5°C), followed by alkaline hydrolysis . Reaction parameters (temperature, solvent, stoichiometry) must be tightly controlled to minimize side products.

- Challenges : Side reactions due to thiocyanate instability or incomplete hydrolysis require monitoring via TLC or HPLC.

Q. How can spectrophotometric methods quantify this compound in the presence of degradation products?

- Methodology : The combined polynomial method (e.g., ) over 272–316 nm resolves spectral overlaps between 4-aminobenzoic acid and its degradation products. Orthogonal polynomials applied at 4 nm intervals enable accurate quantification with >99% recovery .

- Validation : Calibration curves (0.3–1.3 mg/100 mL) and reproducibility (RSD 0.88%) ensure reliability.

Q. What are the primary biochemical roles of this compound in enzymatic pathways?

- Functional Insights : As a precursor in folate biosynthesis, it interacts with enzymes like dihydropteroate synthase (DHPS). Its ester derivatives (e.g., procaine) act as sodium channel blockers (IC50 = 60–200 μM) and DNA methylation inhibitors, requiring in vitro assays to validate binding kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?

- Analytical Strategy : Accelerated degradation studies in pH 10 buffer show linear log(c)% vs. time trends (slope = −0.171/day). Discrepancies arise from matrix effects (e.g., ionic strength), necessitating orthogonal techniques like LC-MS to distinguish hydrolysis products (e.g., 4-aminobenzoic acid) .

Q. What methodologies are effective for studying this compound’s corrosion inhibition properties in acidic media?

- Electrochemical Approach : Potentiodynamic measurements in 0.1 M HCl reveal 96.5% inhibition efficiency at 5 mM. Surface coverage is quantified using adsorption isotherms (Langmuir/Freundlich), with synergistic effects observed when combined with thiazole derivatives .

Q. How can spectral interference from co-eluting impurities be mitigated during pharmaceutical impurity profiling?

- Advanced Techniques : Use orthogonal polynomial-based UV spectrophotometry or hyphenated methods (e.g., LC-DAD/UV) to deconvolute overlapping peaks. The European Pharmacopoeia recommends diazotization-based assays but validates specificity via forced degradation studies .

Q. What strategies optimize the synthesis of this compound-based enzyme inhibitors for high-throughput screening?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.